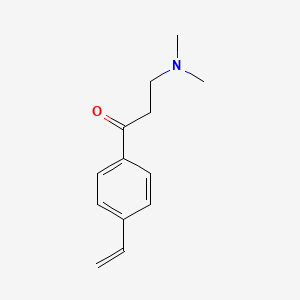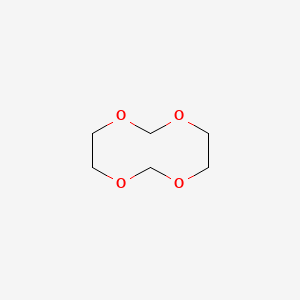
1,1,2,4,4,5-Hexakis-phenyl-1,4-diphosphinine-1,4-diium;dibromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2,4,4,5-Hexakis-phenyl-1,4-diphosphinine-1,4-diium;dibromide is a complex organophosphorus compound It is characterized by the presence of two phosphorus atoms within a six-membered ring structure, substituted with phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,4,4,5-Hexakis-phenyl-1,4-diphosphinine-1,4-diium;dibromide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable phosphine precursor with a halogenating agent, followed by cyclization in the presence of a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques to remove by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
1,1,2,4,4,5-Hexakis-phenyl-1,4-diphosphinine-1,4-diium;dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or nickel complexes.
Cycloaddition: Cycloaddition reactions may involve dienophiles like maleic anhydride or azides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can introduce a variety of functional groups, and cycloaddition can result in complex ring systems.
Aplicaciones Científicas De Investigación
1,1,2,4,4,5-Hexakis-phenyl-1,4-diphosphinine-1,4-diium;dibromide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biology and Medicine: Research is ongoing into its potential use as a bioactive molecule, although specific applications are still under investigation.
Industry: It may be used in the development of new materials with specific electronic or catalytic properties.
Mecanismo De Acción
The mechanism of action of 1,1,2,4,4,5-Hexakis-phenyl-1,4-diphosphinine-1,4-diium;dibromide involves its interaction with molecular targets through its phosphorus atoms and phenyl groups. These interactions can influence the electronic properties of the compound, making it an effective ligand in coordination chemistry. The pathways involved often include the formation of coordination complexes with transition metals, which can alter the reactivity and stability of the compound.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diphosphinines: These compounds share the core diphosphinine structure but may have different substituents.
Phosphabarrelenes: These compounds have a similar phosphorus-containing ring structure but differ in the arrangement of substituents.
Phosphinines: These are simpler phosphorus-containing heterocycles with fewer substituents.
Uniqueness
1,1,2,4,4,5-Hexakis-phenyl-1,4-diphosphinine-1,4-diium;dibromide is unique due to its specific substitution pattern with phenyl groups, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring precise control over electronic interactions, such as in the development of new materials and catalysts.
Propiedades
Número CAS |
15362-58-0 |
|---|---|
Fórmula molecular |
C80H64Br2P4+2 |
Peso molecular |
1309.1 g/mol |
Nombre IUPAC |
1,1,2,4,4,5-hexakis-phenyl-1,4-diphosphinine-1,4-diium;dibromide |
InChI |
InChI=1S/2C40H32P2.2BrH/c2*1-7-19-33(20-8-1)39-31-42(37-27-15-5-16-28-37,38-29-17-6-18-30-38)40(34-21-9-2-10-22-34)32-41(39,35-23-11-3-12-24-35)36-25-13-4-14-26-36;;/h2*1-32H;2*1H/q2*+2;;/p-2 |
Clave InChI |
CBFBIKRIZJOXRC-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C(C=C1)C2=C[P+](C(=C[P+]2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.C1=CC=C(C=C1)C2=C[P+](C(=C[P+]2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine](/img/structure/B14717160.png)

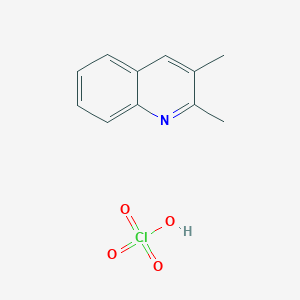
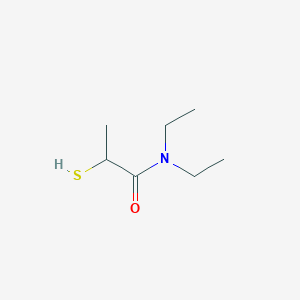
![[(9Z,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-1,2,4-triazol-4-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14717190.png)
![[3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene](/img/structure/B14717191.png)
![1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane](/img/structure/B14717192.png)
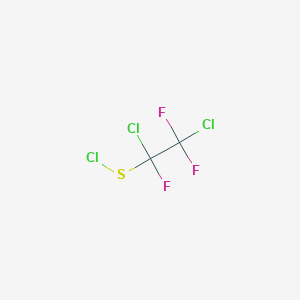
![[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile](/img/structure/B14717206.png)

